molecular formula C17H18N2O2S2 B2609710 2-(2-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 886916-00-3

2-(2-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2609710
CAS No.: 886916-00-3
M. Wt: 346.46
InChI Key: TVURVBADJGVDKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene and its substituted derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties and have attracted great interest in both industry and academia .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produce aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has the formula C4H4S and is considered a structural alert .


Chemical Reactions Analysis

Thiophene derivatives show high antimicrobial activity against various microbial infections . They are used as raw materials in the synthesis of anticancer agents and anti-atherosclerotic agents .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Heterocyclic Synthesis Applications

Research into thiophene derivatives, including compounds structurally related to 2-(2-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, has shown their utility in heterocyclic synthesis. For instance, thiophenylhydrazonoacetates have been employed to synthesize a variety of nitrogen nucleophiles, leading to the production of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This showcases the compound's relevance in creating a diverse array of heterocyclic compounds with potential pharmaceutical applications (Mohareb et al., 2004).

Pharmacological Applications

The structural analogs of this compound have been investigated for their pharmacological properties. Targeted synthesis and analysis of biologically active azomethine derivatives of related compounds have indicated potential cytostatic, antitubercular, and anti-inflammatory activities. These findings underscore the compound's applicability in drug development and the optimization of methods for the synthesis and analysis of substances within this series (С. Чиряпкин et al., 2021).

Antibacterial and Antifungal Applications

Compounds structurally similar to this compound have demonstrated significant antibacterial and antifungal activities. Novel cycloalkylthiophene-Schiff bases and their metal complexes have shown promising results against pathogenic strains and yeast, illustrating the potential of these compounds in developing new antibiotic and antifungal agents (Altundas et al., 2010).

Organic Electronics and Photovoltaic Cells

In the realm of organic electronics, derivatives of thiophene have been explored for their application in organic photovoltaic cells. The development of low-bandgap semiconducting polymers based on thiophene derivatives highlights their potential in enhancing the performance of single and tandem organic photovoltaic cells. This indicates the broader applicability of such compounds beyond pharmaceuticals into materials science and renewable energy technologies (Ji-hoon Kim et al., 2014).

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . There is a need to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

2-[(2-ethylsulfanylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-2-22-12-8-4-3-6-11(12)16(21)19-17-14(15(18)20)10-7-5-9-13(10)23-17/h3-4,6,8H,2,5,7,9H2,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVURVBADJGVDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.